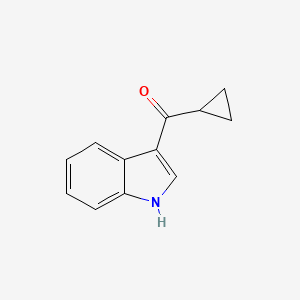

cyclopropyl(1H-indol-3-yl)methanone

Overview

Description

Cyclopropyl(1H-indol-3-yl)methanone is a compound that features a cyclopropyl group attached to an indole moiety through a methanone linkage. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives with cyclopropyl ketones. One common method is the Friedel-Crafts acylation of indole with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methanone group to a methylene group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of cyclopropyl(1H-indol-3-yl)carboxylic acid.

Reduction: Formation of cyclopropyl(1H-indol-3-yl)methane.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

Cyclopropyl(1H-indol-3-yl)methanone serves as a significant building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in the synthesis of synthetic cannabinoids, which have been studied for their pharmacological properties.

Biology

This compound exhibits various biological activities:

- Cannabinoid Receptor Interaction : this compound interacts with cannabinoid receptors CB1 and CB2, showing affinities with EC50 values of and , respectively. This interaction suggests potential applications in neuropharmacology.

- Antiviral and Anticancer Properties : Preliminary studies indicate that this compound may possess antiviral and anticancer activities, warranting further investigation into its therapeutic potential.

Medicine

Due to its interaction with biological targets, this compound is being explored for therapeutic applications. Research indicates that it could be beneficial in treating conditions related to cannabinoid signaling pathways, including pain management and inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is used in the development of new materials. Its unique properties make it suitable for applications in forensic chemistry as an analytical reference standard.

Case Studies

Several studies have highlighted the effects of this compound:

- Functional Studies : In vivo studies have demonstrated that this compound acts as a full agonist at cannabinoid receptors, producing dose-dependent effects such as antinociception and altered locomotor activity in animal models .

- Genotoxicity Assessment : Research evaluating the genotoxic properties of similar compounds indicated no significant mutagenic effects in bacterial systems, suggesting a favorable safety profile for further exploration .

Mechanism of Action

The mechanism of action of cyclopropyl(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects . The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclopropyl(1H-indol-3-yl)methanone can be compared with other indole derivatives such as:

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Similar structure but with a tetramethylcyclopropyl group, used in synthetic cannabinoid research.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a methanone group.

Indole-3-carbinol: A compound with a hydroxymethyl group, known for its anticancer properties.

The uniqueness of this compound lies in its specific combination of the cyclopropyl and indole moieties, which can result in distinct biological activities and chemical reactivity .

Biological Activity

Cyclopropyl(1H-indol-3-yl)methanone is a synthetic cannabinoid derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole nucleus, a structure commonly found in various bioactive compounds. Its chemical formula is with a molecular weight of 173.24 g/mol. The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, which are crucial for its application in biological studies.

Target Receptors

The primary biological activity of this compound is mediated through its interaction with cannabinoid receptors, specifically CB1 and CB2. The compound exhibits EC50 values of M for CB1 and M for CB2, indicating a higher affinity for the CB2 receptor .

Biochemical Pathways

Upon binding to these receptors, this compound influences various signaling pathways related to neurotransmitter release, immune response modulation, and cellular metabolism. This interaction can lead to alterations in gene expression and enzyme activity, affecting physiological processes such as pain sensation, inflammation, and appetite regulation .

Biological Activities

This compound has been studied for several biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Synthetic Cannabinoid Profile : A study involving emergency department patients revealed the presence of this compound among other synthetic cannabinoids. Clinical symptoms observed included tachycardia and altered mental status, suggesting a correlation between cannabinoid receptor activation and physiological effects .

- Genotoxicity Assessment : Research investigating the genotoxic properties of synthetic cannabinoids found that this compound did not exhibit significant DNA-damaging effects in vitro, indicating a potentially safer profile compared to other synthetic cannabinoids like XLR-11 .

- Pharmacokinetics : Studies have reported on the stability and metabolic pathways of this compound, noting that it undergoes oxidation to form cyclopropyl(1H-indol-3-yl)carboxylic acid as a major metabolite .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibitory effects on viral replication (preliminary findings) |

| Anticancer | Induction of apoptosis in cancer cells through receptor activation |

| Antimicrobial | Potential antimicrobial effects against various pathogens |

| Genotoxicity | No significant DNA-damaging properties observed in vitro |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for achieving high-purity cyclopropyl(1H-indol-3-yl)methanone derivatives, and how can reaction conditions be modified to minimize byproducts?

- Methodological Answer : Synthesis optimization requires regioselective alkylation of the indole nitrogen and cyclopropane coupling. For UR-144 analogs, substituting pentyl or fluoropentyl chains at the indole nitrogen (via nucleophilic substitution) and using Friedel-Crafts acylation for cyclopropane attachment are critical steps . Purity (>98%) is achieved through iterative column chromatography and recrystallization, with reaction temperature control (e.g., 0–5°C for acylation) to reduce side reactions. Byproduct formation, such as N-alkylated isomers, can be minimized by optimizing solvent polarity (e.g., dichloromethane) and stoichiometric ratios .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound during synthesis?

- Methodological Answer : Key techniques include:

- GC-MS : For molecular ion detection (e.g., m/z 343.42 for UR-144) and fragmentation patterns (e.g., loss of cyclopropane moiety at m/z 241.3) .

- FTIR : To confirm carbonyl stretches (~1650–1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .

- NMR : ¹H NMR (δ 7.2–7.8 ppm for indole protons; δ 1.1–1.3 ppm for cyclopropane methyl groups) and ¹³C NMR (δ 195–200 ppm for ketone carbonyl) resolve regiochemistry .

- UV/Vis : λmax at 212, 242, and 297 nm aids in tracking conjugation .

Advanced Research Questions

Q. How can researchers address discrepancies between predicted and observed mass spectrometry fragmentation patterns in cyclopropane-containing synthetic cannabinoids?

- Methodological Answer : Discrepancies often arise from cyclopropane ring strain-induced rearrangements. For example, UR-144 derivatives may exhibit unexpected fragments due to retro-Diels-Alder pathways. Computational tools (e.g., in silico fragmentation via CFM-ID) can model these pathways, while tandem MS/MS with high-resolution instruments (HRMS, <5 ppm error) validates fragment assignments. Cross-referencing with synthetic standards and isotopic labeling (e.g., deuterated analogs) clarifies ambiguous peaks .

Q. What are the challenges in developing enantioselective separation methods for carboxamide-type derivatives of this compound?

- Methodological Answer : Chirality in carboxamide side chains (e.g., valinate or fluoropentyl groups) complicates separation. Advanced LC-HRMS with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Mobile phase optimization (e.g., hexane:isopropanol gradients) and temperature control (25–40°C) improve peak resolution. Challenges include column durability with polar modifiers and matrix interference in biological samples .

Q. How do structural modifications at the indole nitrogen influence the chromatographic behavior of this compound analogs?

- Methodological Answer : Alkyl chain length (e.g., pentyl vs. fluoropentyl) and substituent electronegativity alter retention times and peak symmetry in reversed-phase HPLC. For example, XLR-11 (5-fluoropentyl) elutes later than UR-144 (pentyl) due to increased hydrophobicity. Quantitative structure-retention relationship (QSRR) models incorporating logP and topological polar surface area (TPSA) predict retention behavior, aiding method development .

Q. What methodologies are recommended for resolving spectral overlaps or ambiguous peaks in FTIR and NMR analyses of cyclopropane-functionalized indole derivatives?

- Methodological Answer : For FTIR overlaps (e.g., carbonyl vs. aromatic C=C stretches), use 2D-COSY NMR to correlate proton environments or employ dynamic light scattering (DLS) to assess aggregation effects. In NMR, ¹H-¹³C HSQC distinguishes cyclopropane methyl groups from indole protons. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR (VT-NMR) reduce signal broadening caused by ring strain .

Properties

IUPAC Name |

cyclopropyl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBLOQDDOYEESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359484 | |

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675834-79-4 | |

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.